Cas no 2034250-93-4 (3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine)
![3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine structure](https://ja.kuujia.com/scimg/cas/2034250-93-4x500.png)
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine 化学的及び物理的性質
名前と識別子
-
- (5-cyclopropylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- (5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
- 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
-
- インチ: 1S/C17H20N4O3/c1-11-4-7-16(19-18-11)23-13-3-2-8-21(10-13)17(22)14-9-15(24-20-14)12-5-6-12/h4,7,9,12-13H,2-3,5-6,8,10H2,1H3
- InChIKey: MYCRUAWEQUDNTI-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(N2CCCC(C2)OC2=CC=C(C)N=N2)=O)=N1)C1CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 459
- XLogP3: 1.6
- トポロジー分子極性表面積: 81.4
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0843-20μmol |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-3mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-5μmol |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-50mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6490-0843-4mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6490-0843-10mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-2mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-5mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-20mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6490-0843-30mg |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine |
2034250-93-4 | 30mg |
$178.5 | 2023-09-08 |
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazineに関する追加情報
Introduction to Compound with CAS No. 2034250-93-4 and Product Name: 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
The compound with the CAS number 2034250-93-4 and the product name 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of a 5-cyclopropyl-1,2-oxazole moiety and a piperidin-3-yl group, contribute to its unique chemical properties and biological activities.
Recent research in the field of cheminformatics has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 5-cyclopropyl-1,2-oxazole ring is known for its stability and ability to interact with biological targets in a specific manner. This structural motif has been extensively studied for its role in modulating various enzymatic pathways, making it a valuable component in the design of pharmacological compounds. The piperidin-3-yl group, on the other hand, is commonly found in many bioactive molecules and is known for its ability to enhance solubility and metabolic stability, which are critical factors in drug development.
The 6-methylpyridazine backbone of this compound further contributes to its pharmacological profile. Pyridazine derivatives have been widely explored for their potential as kinase inhibitors, particularly in the treatment of cancer and inflammatory diseases. The methyl substituent at the 6-position adds an additional layer of complexity to the molecule, influencing its electronic properties and interactions with biological targets. This combination of structural elements makes 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target specific protein kinases involved in disease pathways. The 5-cyclopropyl-1,2-oxazole moiety has been identified as a key pharmacophore in several kinase inhibitors, demonstrating its ability to bind to ATP pockets and modulate enzyme activity. This has led to numerous patents and publications detailing the synthesis and biological evaluation of such compounds. The piperidin-3-yl group also plays a crucial role in these interactions, providing a scaffold that can be modified to optimize binding affinity and selectivity.
The synthesis of 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves multiple steps that require precise control over reaction conditions. The introduction of the 5-cyclopropyl-1,2-oxazole ring typically involves cyclization reactions followed by functionalization at specific positions. The subsequent attachment of the piperidin-3-yl group often requires nucleophilic substitution or condensation reactions, depending on the synthetic route chosen. The final step involves introducing the 6-methylpyridazine moiety through methylation or other suitable transformations.
The biological activity of this compound has been evaluated in various cellular and biochemical assays. Preliminary studies have shown that it exhibits significant inhibitory activity against several target kinases, including those involved in cancer signaling pathways. The presence of both the 5-cyclopropyl-1,2-oxazole and piperidin-3-yl groups appears to synergize, enhancing binding affinity and reducing off-target effects. These findings are particularly promising given the increasing demand for selective kinase inhibitors in oncology.
Further research is ongoing to explore the potential therapeutic applications of this compound. In vitro studies are being conducted to determine its efficacy against various cancer cell lines and to assess its ability to inhibit tumor growth in animal models. Additionally, efforts are underway to optimize its pharmacokinetic properties by modifying substituents or exploring alternative synthetic routes.
The development of novel pharmaceutical agents relies heavily on advancements in synthetic chemistry and computational modeling. By leveraging these tools, researchers can rapidly design and synthesize new molecules with tailored properties. The case of 3-{[1-(5-cyclopropyl-1,2-oxazole)-3-carbonyl)piperidin- 3 -yl]oxy}-6-methylpyridazine exemplifies how these interdisciplinary approaches can lead to significant breakthroughs in drug discovery.
2034250-93-4 (3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine) Related Products
- 1805548-34-8(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)
- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)
- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)
- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)
- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)
- 2229240-15-5(2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)
- 13073-26-2(2-Iodo-6-nitrophenol)




